N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26(31)28-22-11-5-4-10-21(22)27-29-23-12-6-7-13-24(23)32-27/h1-17H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQYJGQOZIEPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the benzamide or benzothiazole moieties. These variations modulate physicochemical properties (e.g., solubility, melting point) and bioactivity. Below is a comparative analysis of key analogues:
Key Findings
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes. For example, 4-chlorobenzamide (3r) exhibits higher yield (66%) and thermal stability compared to methoxy derivatives .
- Electron-donating groups (e.g., OCH₃) increase solubility but reduce membrane permeability due to polarity .
Steric Effects :
- Bulky substituents like naphthyl (3t) or trifluoromethyl (3s) reduce rotational freedom, stabilizing ligand-target complexes. However, excessive bulk (e.g., 4-methyl in 3p) may hinder binding to shallow active sites .
Biological Implications :
- Antimicrobial Activity : Derivatives with halogens (Cl, Br) or trifluoromethyl groups show potent activity against Gram-positive bacteria, attributed to enhanced membrane disruption .
- Enzyme Inhibition : Compounds with triazole linkers (e.g., 33 in ) exhibit multitarget inhibition (e.g., BACE1 in Alzheimer’s disease) due to improved chelation of metal ions in catalytic sites .
Spectroscopic Comparison
- IR Spectroscopy :
- NMR :
- ¹H NMR signals for NH protons appear at δ 10.2–11.5 ppm, while benzo[d]thiazole protons resonate at δ 7.5–8.3 ppm. Substituents like CF₃ (3s) cause downfield shifts due to electron withdrawal .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and potential anticancer properties. This article delves into the biological activity of this compound, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique structure that combines a benzothiazole moiety with a benzamide group . This structural composition is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H16N2O2S |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
Target Enzymes
The primary biological action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the arachidonic acid pathway responsible for the production of inflammatory mediators such as prostaglandins.
Mode of Action
By inhibiting COX enzymes, this compound effectively reduces the synthesis of inflammatory mediators, leading to decreased inflammation. This mechanism is particularly relevant in conditions characterized by excessive inflammatory responses.
Biological Activities
-
Anti-inflammatory Properties
- The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo studies. For instance, it was shown to reduce edema in animal models when administered prior to inflammatory stimuli.
-
Anticancer Activity
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Effects
- Research has suggested potential antimicrobial properties against certain bacterial strains, although more extensive studies are required to confirm these findings.
Study 1: Anti-inflammatory Activity
In a controlled study involving animal models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema, with significant efficacy observed at higher concentrations.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 80 |
Study 2: Cytotoxicity Against Cancer Cells
A separate investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely well absorbed upon oral administration, with a distribution pattern favoring inflamed tissues due to its lipophilic nature.
Q & A
Q. What are the typical synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide and its derivatives?
The compound is synthesized via coupling reactions between substituted 2-aminobenzothiazoles and benzoyl-containing intermediates. For example:
- Step 1 : React 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediates (e.g., N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides) .
- Step 2 : Treat intermediates with chloroethyl derivatives (e.g., 1-(2-chloroethyl)piperidine or 4-(2-chloroethyl)morpholine) under reflux to introduce piperidine/morpholine moieties .
Yields typically range from 51% to 86%, depending on substituents and reaction conditions .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Key analytical methods include:
Q. What in vitro assays are used to evaluate anti-inflammatory activity?
- COX-1/COX-2 inhibition : IC₅₀ values (e.g., 11.34 µM for COX-1) are determined via enzyme immunoassays. Selectivity indices (SI = COX-2 IC₅₀/COX-1 IC₅₀) prioritize compounds with SI >100 .
- Albumin denaturation assay : Measures % inhibition of protein denaturation (e.g., 78.28% for compound 8b) as a proxy for anti-inflammatory efficacy .
Advanced Research Questions
Q. How do substituents on the benzothiazole or benzoyl moieties influence COX-1/COX-2 selectivity?
- Electron-donating groups (e.g., methoxy at position 6 of benzothiazole) enhance COX-2 selectivity (SI = 103.09 for 8b) by improving hydrogen bonding with the enzyme’s active site .
- Bulkier substituents (e.g., trifluoromethyl on benzoyl) may reduce activity due to steric hindrance, as seen in lower IC₅₀ values for 3s (58% yield, 138–142°C mp) .
Table 1 : Substituent Effects on Activity
| Compound | Substituent | COX-1 IC₅₀ (µM) | COX-2 SI |
|---|---|---|---|
| 8b | 6-OCH₃ | 11.34 | 103.09 |
| 9b | 6-OCH₃ | 11.21 | 101.90 |
| 3r | 4-Cl | Not reported | Moderate |
Q. How can molecular docking elucidate binding interactions with COX-2?
- Software : AutoDock4 or similar tools simulate ligand-receptor interactions. For 8b, docking reveals hydrogen bonds with COX-2 residues (e.g., Arg-120 and Tyr-355) and hydrophobic interactions with Val-349 .
- Validation : Root-mean-square deviation (RMSD) <2 Å between docked and crystallographic poses confirms reliability .
Q. What strategies resolve discrepancies between in vitro activity and computational predictions?
- Re-evaluate assay conditions : Variations in enzyme concentration or buffer pH may alter IC₅₀ values.
- Synchrotron-based crystallography : Resolve 3D protein-ligand structures to identify unmodeled interactions (e.g., water-mediated bonds) .
- Free energy calculations : Use MM/GBSA to quantify binding affinities and refine docking scores .
Methodological Considerations
Q. How are regiochemical outcomes controlled during synthesis?
Q. What in silico tools are used for pharmacokinetic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
